molecular formula C16H16BrNO4S B3605681 4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine

4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine

Cat. No.: B3605681
M. Wt: 398.3 g/mol
InChI Key: XBAUMYOXZJAJBD-UHFFFAOYSA-N
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Description

4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine is a chemical compound with the molecular formula C16H16BrNO4S It is characterized by the presence of a bromophenoxy group attached to a phenylsulfonyl moiety, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a suitable solvent such as acetic acid.

    Coupling with Phenylsulfonyl Chloride: The 4-bromophenol is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form 4-(4-bromophenoxy)phenylsulfone.

    Morpholine Substitution: Finally, the 4-(4-bromophenoxy)phenylsulfone is reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological macromolecules, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-{[4-(4-fluorophenoxy)phenyl]sulfonyl}morpholine: Similar structure but with a fluorine atom instead of bromine.

    4-{[4-(4-methylphenoxy)phenyl]sulfonyl}morpholine: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens or substituents. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-(4-bromophenoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c17-13-1-3-14(4-2-13)22-15-5-7-16(8-6-15)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAUMYOXZJAJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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